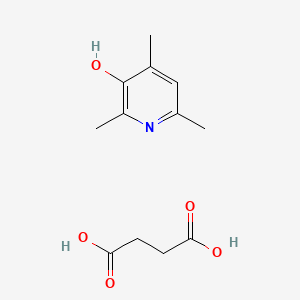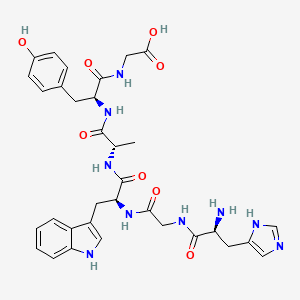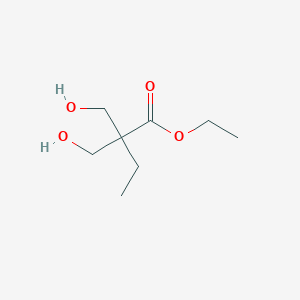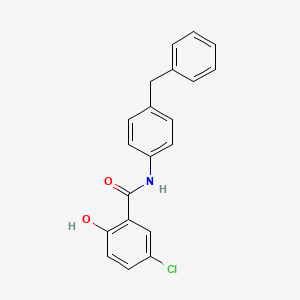
Butanedioic acid;2,4,6-trimethylpyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid;2,4,6-trimethylpyridin-3-ol is a compound that combines the properties of butanedioic acid and 2,4,6-trimethylpyridin-3-ol. Butanedioic acid, also known as succinic acid, is a dicarboxylic acid with the formula C4H6O4. It is a key intermediate in the citric acid cycle, which is essential for cellular respiration in living organisms. 2,4,6-Trimethylpyridin-3-ol, on the other hand, is a derivative of pyridine, a basic heterocyclic organic compound with the formula C8H11NO. This compound is known for its antioxidant properties and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid;2,4,6-trimethylpyridin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 2,4,6-trimethylpyridine with butanedioic anhydride in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as toluene or xylene. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient production .
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid;2,4,6-trimethylpyridin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an acidic medium at elevated temperatures.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. The reaction is usually performed in an inert atmosphere to prevent oxidation.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Butanedioic acid;2,4,6-trimethylpyridin-3-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its antioxidant properties and potential therapeutic effects. In medicine, it is being investigated for its role in treating inflammatory diseases such as inflammatory bowel disease (IBD). The compound has shown promise in reducing oxidative stress and inflammation in experimental models .
Mechanism of Action
The mechanism of action of butanedioic acid;2,4,6-trimethylpyridin-3-ol involves its interaction with various molecular targets and pathways. The compound is known to inhibit the generation of reactive oxygen species (ROS) and modulate the activity of key signaling pathways such as NF-kB, PI3K/AKT, and mitogen-activated protein kinases. These pathways play crucial roles in regulating inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Butanedioic acid;2,4,6-trimethylpyridin-3-ol can be compared with other similar compounds such as 2,4,6-trimethylpyridine and 2,4,6-trimethylpyridinol. While these compounds share some structural similarities, this compound is unique in its combination of antioxidant and anti-inflammatory properties. This makes it a valuable compound for research and potential therapeutic applications .
List of Similar Compounds
- 2,4,6-Trimethylpyridine
- 2,4,6-Trimethylpyridinol
- 2,4,6-Triarylpyridines
- 2,4,6-Triarylpyrimidines
Properties
CAS No. |
886574-12-5 |
|---|---|
Molecular Formula |
C12H17NO5 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
butanedioic acid;2,4,6-trimethylpyridin-3-ol |
InChI |
InChI=1S/C8H11NO.C4H6O4/c1-5-4-6(2)9-7(3)8(5)10;5-3(6)1-2-4(7)8/h4,10H,1-3H3;1-2H2,(H,5,6)(H,7,8) |
InChI Key |
OLBBKQREWLVXDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1O)C)C.C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Chloro-2-hydroxy-N-{[2-(2-phenylethoxy)phenyl]methyl}benzamide](/img/structure/B12598007.png)

![2-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine](/img/structure/B12598019.png)
![Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy-](/img/structure/B12598024.png)

![N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea](/img/structure/B12598033.png)
![2-[3-(diaminomethylideneamino)phenyl]-3-sulfanylpropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12598045.png)
![2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B12598050.png)


![Benzoic acid, 4-[[(2-naphthalenylmethyl)amino]methyl]-, methyl ester](/img/structure/B12598062.png)
